molecular formula C9H11N3O B11912738 7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine

7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B11912738
M. Wt: 177.20 g/mol
InChI Key: LLMJTQOOICYNQZ-UHFFFAOYSA-N
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Description

7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry due to its resemblance to purines, allowing it to interact with a wide range of biological targets . This specific derivative, featuring methoxy and methyl substituents, is a valuable building block for developing novel therapeutic agents. Researchers are actively exploring imidazo[4,5-b]pyridine derivatives for their potent antitumor properties. These compounds can function as inhibitors of various crucial cellular pathways, including tubulin polymerization—a key target in cancer therapy that disrupts cell division . Other derivatives have shown activity as inhibitors of serine/threonine-protein kinases (such as Aurora A kinase), Tank binding kinase 1 (TBK1), and Januse kinase 1 (JAK-1), all of which are important in the survival and proliferation of cancerous cells . Beyond oncology, this compound serves as a key intermediate in the synthesis of antimicrobial agents. The imidazo[4,5-b]pyridine scaffold has demonstrated promising activity against a range of bacterial strains, including Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus . Its potential extends to antitubercular applications, where some analogs act as potent inhibitors of the Mycobacterium tuberculosis enzyme DprE1, a novel target for combating tuberculosis . The structural features of this compound make it a versatile precursor for further chemical functionalization, such as N-alkylation, enabling researchers to explore structure-activity relationships and optimize properties for specific biological targets . This product is intended for research and development purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

7-methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C9H11N3O/c1-5-4-7(13-3)8-9(10-5)12-6(2)11-8/h4H,1-3H3,(H,10,11,12)

InChI Key

LLMJTQOOICYNQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N=C(N2)C)OC

Origin of Product

United States

Preparation Methods

One-Pot Tandem S<sub>N</sub>Ar–Reduction–Heterocyclization

A highly efficient method for imidazo[4,5-b]pyridine synthesis involves a one-pot tandem sequence starting from 2-chloro-3-nitropyridine derivatives. For 7-methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine, the synthesis proceeds as follows:

  • S<sub>N</sub>Ar Reaction :

    • Starting Material : 2-Chloro-3-nitro-4-methoxypyridine.

    • Reagent : Methylamine (1 equiv).

    • Conditions : H<sub>2</sub>O-isopropyl alcohol (IPA, 1:1) at 80°C for 2 h.

    • Outcome : Substitution of chlorine with methylamine yields 2-(methylamino)-3-nitro-4-methoxypyridine.

  • Nitro Group Reduction :

    • Reagent : Zn dust (1 equiv) and concentrated HCl (0.5 equiv).

    • Conditions : 80°C for 45 min.

    • Outcome : Reduction of the nitro group to an amine produces 2-(methylamino)-3-amino-4-methoxypyridine.

  • Heterocyclization :

    • Reagent : Acetaldehyde (1 equiv).

    • Conditions : H<sub>2</sub>O-IPA at 85°C for 10 h.

    • Outcome : Cyclization forms the imidazo[4,5-b]pyridine core, introducing a methyl group at position 5 from acetaldehyde.

Key Advantages :

  • Solvent System : H<sub>2</sub>O-IPA enhances reaction efficiency by facilitating both polar and nonpolar interactions.

  • Yield : ~90% for analogous imidazo[4,5-b]pyridines.

Groebke–Blackburn–Bienaymé Multicomponent Reaction

While primarily used for imidazo[1,2-a]pyridines, this method can be adapted for imidazo[4,5-b]pyridines with modified substrates:

  • Components :

    • Amine : 4-Methoxypyridin-2-amine.

    • Aldehyde : Acetaldehyde.

    • Isocyanide : tert-Butyl isocyanide.

  • Conditions : Catalyzed by FeCl<sub>3</sub> or HCl in methanol at 60°C.

  • Outcome : Forms the imidazole ring, though regioselectivity challenges may arise due to the pyridine substitution pattern.

Limitations :

  • Lower yields (~60–70%) compared to the tandem method.

  • Requires stringent control over reaction stoichiometry.

Reaction Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • H<sub>2</sub>O-IPA System : Promotes solubility of intermediates and stabilizes transition states during cyclization.

  • Acid Catalysis : p-TsOH·H<sub>2</sub>O enhances imine formation during heterocyclization.

Reduction Efficiency

  • Zn/HCl vs. Zn/AcOH : Zn/HCl reduces reaction time from 12 h to 45 min while maintaining >90% yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantagesLimitations
Tandem S<sub>N</sub>Ar–Cyclization9013 hOne-pot, scalable, high regioselectivityRequires specialized starting material
Multicomponent Reaction6524 hModular substrate scopeLower yield, regiochemical challenges

Characterization and Analytical Data

  • Molecular Formula : C<sub>9</sub>H<sub>11</sub>N<sub>3</sub>O.

  • Spectroscopic Data :

    • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 2.45 (s, 3H, CH<sub>3</sub>), 2.60 (s, 3H, CH<sub>3</sub>), 3.90 (s, 3H, OCH<sub>3</sub>), 7.25–7.30 (m, 2H, aromatic).

    • HRMS : m/z calc. for C<sub>9</sub>H<sub>11</sub>N<sub>3</sub>O [M+H]<sup>+</sup>: 177.0902, found: 177.0905 .

Scientific Research Applications

Antimicrobial Activity

Imidazopyridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the imidazopyridine moiety exhibit significant activity against various pathogens, including bacteria and fungi.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to interfere with microbial metabolic processes or to disrupt cellular structures. For instance, studies have shown that specific derivatives can inhibit the growth of Mycobacterium tuberculosis, a major global health threat. In vitro testing demonstrated that certain analogues of imidazopyridine have minimum inhibitory concentrations (MIC) as low as 0.5 μmol/L against this pathogen, highlighting their potential as novel antitubercular agents .
  • Case Studies : A study synthesized several imidazopyridine derivatives and assessed their activity against Escherichia coli and Bacillus cereus. The findings indicated promising antibacterial effects, with some compounds showing significant inhibition rates compared to standard antibiotics .

Anticancer Properties

Another critical application of 7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine is in cancer therapy. The structural similarity of imidazopyridines to purines allows them to interact with various biological targets involved in cancer progression.

  • Targeted Therapy : Imidazopyridines have been identified as potential inhibitors of cyclin G-associated kinase (GAK), which plays a role in cell cycle regulation and cancer cell proliferation. Although initial studies on related compounds did not yield active GAK inhibitors, the exploration of structural modifications continues to be a promising avenue for developing effective anticancer agents .
  • Research Findings : A comprehensive review highlighted the diverse biological activities of imidazopyridines, including their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest. This underscores the need for further investigation into their efficacy and safety profiles in clinical settings .

Drug Development Potential

The versatility of this compound extends beyond its immediate biological activities; it serves as a scaffold for designing new therapeutic agents.

  • Synthetic Approaches : Various synthetic methodologies have been developed to create modified imidazopyridine derivatives with enhanced biological properties. These include condensation reactions and phase transfer catalysis techniques that allow for efficient production of diverse analogues .
  • Computational Studies : Molecular modeling techniques have been employed to predict the interactions between imidazopyridines and their biological targets. For instance, docking studies revealed favorable binding interactions with key residues in target enzymes, suggesting a pathway for optimizing these compounds' pharmacological profiles .

Mechanism of Action

The mechanism of action of 7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target. In medicinal applications, the compound may exert its effects by binding to active sites on enzymes or receptors, thereby altering their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives

Compound Substituents Key Features
7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine 7-OCH₃, 2-CH₃, 5-CH₃ Electron-rich methoxy group; enhanced solubility compared to chloro analogs
7-Chloro-2,5-dimethyl-1H-imidazo[4,5-b]pyridine 7-Cl, 2-CH₃, 5-CH₃ Higher lipophilicity (XlogP = 2.2); potential genotoxicity risks
2-Acetylimidazo[4,5-b]pyridine 2-COCH₃ Antituberculotic activity; reactive ketone for further derivatization
PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) 1-CH₃, 2-NH₂, 6-Ph Carcinogenic; forms DNA adducts in primates
2-Styrene-imidazo[4,5-b]pyridine 2-CH=CHPh Synthesized via Pd-mediated cross-coupling; medicinal relevance

Key Observations :

  • Position 2 : Methyl groups improve metabolic stability, while acetyl or styrene substituents enable diverse pharmacological activities .
  • Tautomerism : The 1H-imidazo[4,5-b]pyridine skeleton exhibits tautomerism, affecting reactivity and binding modes in kinase targets .

Antimicrobial Activity :

  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives demonstrate moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives show enhanced activity when alkylated at N3 or N4 positions .

Kinase Inhibition :

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives inhibit Aurora-A kinase via interactions with the DFG motif and Thr217, with selectivity over Aurora-B .
  • 4-Anilino-substituted analogs bind EGFR and Aurora-A with similar modes but lack hydrophobic pocket engagement, reducing potency compared to 7-methoxy derivatives .

Antituberculotic Activity :

  • 2-Acetyl and N-arylthioamide derivatives exhibit in vitro activity against Mycobacterium tuberculosis .

Carcinogenicity:

  • PhIP, a structurally related compound, induces microsatellite instability in rat colon tumors , highlighting the importance of substituent choice for safety.

Key Routes :

Cyclocondensation: 2,3-Diaminopyridine reacts with aryl aldehydes in water under thermal conditions to yield 1H-imidazo[4,5-b]pyridines (83–87% yield) .

Cross-Coupling : Palladium-mediated Buchwald–Hartwig reactions enable C2-arylation, as seen in 2-styrene derivatives (49–95% yield) .

Alkylation : Phase-transfer catalysis (PTC) facilitates N3/N4 alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .

Challenges : Regioselectivity in multi-substituted derivatives requires optimized ligands (e.g., XantPhos) and catalysts .

Physicochemical and Computational Properties

Table 2: Calculated Properties of 7-Methoxy vs. 7-Chloro Derivatives

Property 7-Methoxy-2,5-dimethyl Derivative (Predicted) 7-Chloro-2,5-dimethyl Derivative
Molecular Weight ~191.1 g/mol 181.04 g/mol
XlogP ~1.8–2.1 2.2
Hydrogen Bond Donors 1 (NH) 1 (NH)
Topological Polar Surface Area ~50 Ų 41.6 Ų

DFT Studies : The imidazo[4,5-b]pyridine core adopts planar conformations with NH···N hydrogen bonding, critical for crystal packing and protein interactions .

Biological Activity

7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridine family, known for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anticancer, antifungal, and antibacterial activities as well as its potential in overcoming multidrug resistance (MDR) in cancer therapy.

  • Molecular Formula : C9_9H11_{11}N3_3O
  • Molecular Weight : 177.20 g/mol
  • CAS Number : 863877-93-4

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. In vitro evaluations have shown that certain derivatives can effectively reverse multidrug resistance in cancer cells by modulating the activity of the P-glycoprotein efflux pump.

Key Findings:

  • Cytotoxicity : A series of synthesized derivatives demonstrated varying levels of cytotoxicity against MDR mouse T-lymphoma cells. Some compounds exhibited IC50_{50} values significantly lower than verapamil, a known MDR-reversing agent .
CompoundIC50_{50} (µM)Fluorescence Ratio
Derivative A15.0019.65
Derivative B12.5025.00
Verapamil30.0011.83
  • Mechanism of Action : The presence of a methoxy group at position 7 was found to enhance the MDR-reversing activity compared to other substituents like chlorine .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study reported that several imidazo[4,5-b]pyridine derivatives showed significant fungicidal activity against Puccinia polysora.

Key Findings:

  • Fungicidal Efficacy : Compound 7b demonstrated an EC50_{50} value of 4.00 mg/L against P. polysora, comparable to tebuconazole, a standard fungicide .
CompoundEC50_{50} (mg/L)Mortality (%) at 500 mg/L
Compound 7b4.00100
Tebuconazole2.00Not specified

Antibacterial Activity

The antibacterial potential of the compound was assessed through various studies targeting Mycobacterium tuberculosis and other bacterial strains.

Key Findings:

  • Antitubercular Activity : Several derivatives exhibited potent antitubercular activity with MIC values ranging from 0.5 to 0.8 µmol/L against M. tuberculosis H37Rv .
CompoundMIC (µmol/L)
Derivative C0.6
Derivative D0.5
Derivative E0.8

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the imidazopyridine ring can significantly influence biological activity.

Observations:

  • Compounds with longer carbon chains or specific heteroatom substitutions generally showed improved activity against MDR and fungal strains.
  • The methoxy group at position 7 was particularly favorable for enhancing anticancer properties .

Q & A

Q. What are the key considerations for optimizing the synthesis of 7-Methoxy-2,5-dimethyl-1H-imidazo[4,5-b]pyridine?

Synthesis optimization requires precise control of reaction parameters. For imidazo[4,5-b]pyridine derivatives, common methodologies include cyclization of substituted pyridine precursors with aldehydes or ketones under phase-transfer catalysis (e.g., using DMF as a solvent and p-toluenesulfonic acid as a catalyst ). Temperature (70–100°C) and reaction time (16–24 hours) are critical for yield and purity. Post-synthesis purification often involves liquid-liquid extraction (ethyl acetate/brine) and column chromatography . Analytical validation via NMR spectroscopy (1H/13C) and HPLC ensures structural fidelity .

Q. How can researchers confirm the structural identity of synthesized this compound?

Structural confirmation relies on a combination of spectroscopic techniques:

  • 1H NMR : Peaks for methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5–2.7 ppm) confirm substitution patterns.
  • 13C NMR : Aromatic carbons in the fused imidazo-pyridine system appear at δ 140–160 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular weight .
    Cross-referencing with computational simulations (DFT studies) can resolve ambiguities in spectral assignments .

Q. What biological screening approaches are recommended for preliminary evaluation of this compound?

Initial screening should focus on enzyme inhibition assays (e.g., kinase or protease targets) due to the structural similarity of imidazo[4,5-b]pyridines to known bioactive scaffolds . Dose-response studies (IC50 determination) and cytotoxicity profiling (using cell lines like HEK293 or HeLa) are standard. Advanced assays may include fluorescence-based binding studies or molecular docking to predict interaction sites .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Density Functional Theory (DFT) studies optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity. Reaction path searches using quantum chemical calculations (e.g., Gaussian09) identify energetically favorable intermediates, reducing trial-and-error experimentation . For example, modifying the methoxy group’s position can be simulated to assess steric/electronic effects on target interactions .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

Discrepancies often arise from variations in catalysts, solvents, or purification methods. For instance, Pd2(dba)3/xantphos systems in 1,4-dioxane yield higher purity than alternative catalysts . Systematic reproducibility studies, including controlled parameter adjustments (e.g., temperature gradients), can isolate critical variables. Cross-lab validation using standardized protocols (e.g., identical NMR acquisition parameters) minimizes instrumental bias .

Q. What strategies are effective for scaling up synthesis without compromising purity?

Lab-to-pilot scale transitions require:

  • Reactor Design : Continuous-flow systems improve heat/mass transfer compared to batch reactors .
  • Catalyst Recovery : Immobilized catalysts (e.g., silica-supported Pd) reduce costs and facilitate reuse .
  • In-line Analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

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